3,4-difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide
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Overview
Description
The compound “3,4-difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known to be present in many biologically active molecules and drugs .
Scientific Research Applications
Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides, including compounds similar to the specified chemical, have been studied for their potential as selective class III agents, which are relevant in the treatment of cardiac arrhythmias (Morgan et al., 1990).
Synthesis of Nilotinib : The chemical has been used in the synthesis of Nilotinib, an anticancer drug, indicating its role in the development of pharmaceuticals (Wang Cong-zhan, 2009).
Potential PET Agent for Imaging of B-Raf(V600E) in Cancers : Similar fluoro-substituted compounds have been synthesized for use as PET agents in cancer imaging (Wang et al., 2013).
Role in Anti-fibrosis Drugs : A related compound, an ALK5 inhibitor, has been investigated for its potential in suppressing renal and hepatic fibrosis and exerting anti-metastatic effects in breast cancer (Kim et al., 2008).
Inhibitors of TNF-alpha Converting Enzyme (TACE) : Certain benzamides have been found to be potent inhibitors of TACE, a significant target in the development of anti-inflammatory drugs (Ott et al., 2008).
Synthesis of Bioactive Molecules : Compounds with fluoro-substituted benzamides have been synthesized for biological and pharmacological screening, showing potential in various medicinal applications (Patel et al., 2009).
Synthesis of Guanidine Derivatives : Guanidine derivatives of similar compounds have been synthesized, which could be relevant in various biochemical applications (Balewski & Kornicka, 2021).
Supramolecular Gelators : Derivatives have been studied for their role in gelation behavior, important in material science and pharmaceutical formulations (Yadav & Ballabh, 2020).
Synthesis of Carbon-11-Labeled CK1 Inhibitors : These compounds have been used in the synthesis of radiotracers for PET imaging, relevant in Alzheimer's disease research (Gao et al., 2018).
Rh(III)-Catalyzed Redox-Neutral C-H Alkenylation : The compound's derivatives have been used in the synthesis of fluorinated molecules, important in pharmaceutical and agrochemical industries (Cui et al., 2023).
Mechanism of Action
Target of Action
The primary targets of the compound “3,4-difluoro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide” are currently unknown. Imidazole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and changes caused by this compound would depend on its primary targets, which are currently unknown.
Biochemical Pathways
Imidazole derivatives are utilized in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis . The affected pathways and their downstream effects would depend on the compound’s primary targets and mode of action, which are currently unknown.
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Imidazole derivatives, which this compound is a part of, are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
It is known that imidazole derivatives can have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3,4-difluoro-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c1-9-16-4-6-18(9)7-5-17-13(19)10-2-3-11(14)12(15)8-10/h2-4,6,8H,5,7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFDILYHKYDURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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